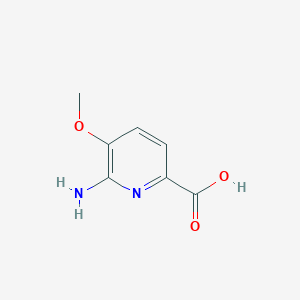

6-Amino-5-methoxypicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLMXVJCDKOZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 5 Methoxypicolinic Acid and Analogues

Strategic Approaches for the Construction of Pyridine-2-carboxylic Acid Cores

The foundational pyridine-2-carboxylic acid (picolinic acid) structure can be assembled and modified through several distinct approaches. These range from building upon existing precursors to direct, late-stage functionalization of the pyridine (B92270) ring.

A common and effective strategy involves the chemical modification of a pre-existing, suitably substituted pyridine derivative. A key precursor for 6-amino-5-methoxypicolinic acid is 6-bromo-5-methoxypicolinic acid. The synthesis of this precursor can be achieved via the oxidation of a methyl group at the 2-position of the pyridine ring. For instance, 2-bromo-3-methoxy-6-methylpyridine (B185322) can be treated with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in water, followed by heating, to convert the methyl group into a carboxylic acid, yielding the desired 6-bromo-5-methoxypicolinic acid in good yield. sigmaaldrich.com

Other precursor-based routes include the hydrolysis of picolinonitriles. For example, 4-alkoxy-3-hydroxypicolinic acids can be prepared from the corresponding 6-chloro-3-hydroxy-4-methoxypicolinonitrile by heating with a strong base such as potassium hydroxide, followed by acidification to yield the carboxylic acid. calpaclab.com Furthermore, biosynthetic approaches utilizing microorganisms have been reported for the production of 5-substituted picolinic acid compounds through the aerobic fermentation of strains like Marasmiellus sp. scispace.com

| Precursor Type | Reagents/Conditions | Product | Ref |

| Substituted 2-methylpyridine | KMnO₄, H₂O, Heat | Substituted picolinic acid | sigmaaldrich.com |

| Substituted picolinonitrile | KOH, Heat; then Acid | Substituted picolinic acid | calpaclab.com |

| Fermentation Broth | Marasmiellus sp. | 5-substituted picolinic acid | scispace.com |

Achieving the desired substitution pattern on a pyridine ring often requires methods that can direct functional groups to specific positions with high selectivity. The direct C–H functionalization of the pyridine core represents a modern and efficient approach. For instance, the longstanding challenge of C-4 alkylation of pyridines can be overcome by using a removable blocking group derived from maleic acid. This group temporarily occupies the C-2 and C-6 positions, directing Minisci-type radical alkylation exclusively to the C-4 position. bath.ac.uk

For substitutions at other positions, such as those seen in the floyocidin B scaffold, strategies can involve directed ortho-lithiation. The functionalization of 2-chloroisonicotinic acid at the 5-position can be achieved using a strong, hindered base like lithium tetramethylpiperidine (B8510282) (LiTMP) to deprotonate the ring, followed by quenching with an electrophile. acs.org Similarly, enzymatic methods offer high regioselectivity. The bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 can regioselectively hydroxylate 6-methylnicotinate (B8608588) at the C-2 position. acs.orgnih.gov

| Strategy | Target Position | Method | Ref |

| C-4 Alkylation | C-4 | Maleate-derived blocking group, Minisci reaction | bath.ac.uk |

| C-5 Functionalization | C-5 | Directed ortho-lithiation of 2-chloroisonicotinic acid | acs.org |

| C-2 Hydroxylation | C-2 | Enzymatic hydroxylation with Ralstonia/Burkholderia sp. | acs.orgnih.gov |

Introduction of Amino and Methoxy (B1213986) Substituents at Specific Pyridine Positions

With the picolinic acid core established, the introduction of the required amino and methoxy groups is the next critical phase. The choice of method depends on the precursor's existing functional groups and the desired position.

The introduction of an amino group onto a pyridine ring, particularly at the 6-position, is often accomplished by the substitution of a leaving group, such as a halogen. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is well-suited for this transformation. This method allows for the formation of a C-N bond between an aryl halide (like 6-bromopicolinic acid derivatives) and an amine. researchgate.net

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a base like sodium tert-butoxide (NaOt-Bu). nih.gov For volatile amines, which can be challenging to work with under standard reflux conditions, performing the reaction in a sealed tube ensures that the amine is retained, leading to successful amination of 2-bromopyridines. researchgate.netnih.govchemspider.com While direct amination with ammonia (B1221849) is possible, it can be less selective, making protected ammonia sources or specific amine precursors more common in complex syntheses.

The methoxy group can be introduced onto the pyridine ring through several methods. One common approach is the nucleophilic aromatic substitution of a suitable leaving group. For example, a nitro group can be displaced by a methoxide (B1231860) source, such as sodium methoxide. This reaction can be facilitated by a copper bromide catalyst and a solvent like dimethylformamide (DMF). nih.gov

Alternatively, if a hydroxylated pyridine precursor is available, the methoxy group can be formed via O-methylation. To achieve selective O-methylation over the competing N-methylation of the pyridine ring nitrogen, specific reagents and conditions are required. A reliable method involves using ethereal-diazomethane in tert-butanol (B103910) at low temperatures (-20 °C), which has been shown to give good to excellent yields of 3-methoxypyridine (B1141550) derivatives from their 3-hydroxypyridine (B118123) precursors.

| Reaction Type | Precursor Functional Group | Reagents | Key Features | Ref |

| Nucleophilic Substitution | Nitro | Sodium methoxide, CuBr (cat.) | Direct introduction of methoxy group | nih.gov |

| O-Methylation | Hydroxyl | Diazomethane, tert-butanol, -20 °C | Selective for O-methylation over N-methylation |

Stereoselective Synthesis of α-Amino Acid Derivatives with Picolinic Acid Substructures

Picolinic acid and its derivatives also play a significant role as structural components or chiral auxiliaries in the stereoselective synthesis of α-amino acids. One prominent method involves the use of achiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a picolinic acid amide. chemspider.com These planar complexes can be asymmetrically alkylated under phase-transfer catalysis (PTC) conditions in the presence of a chiral catalyst. This approach allows for the synthesis of various α-amino acids with high enantioselectivities (90-98.5% ee). chemspider.com

Another strategy employs the picolinamide (B142947) group as a directing group for C-H bond functionalization. For instance, a picolinoylamine-protected α-amino acid can direct a palladium catalyst to functionalize the β-C(sp³)–H bond. This has been applied to the site- and diastereoselective fluorination of α-amino acid derivatives, providing access to β-fluoro α-amino acids. The Schöllkopf method, using bis-lactim ethers, is another established technique for the stereoselective synthesis of α,α-disubstituted α-amino acids, which can incorporate heterocyclic structures.

| Synthetic Goal | Role of Picolinic Acid | Method | Catalyst/Auxiliary | Ref |

| α-Amino Acids | Schiff Base Component | Asymmetric Phase-Transfer Catalysis (PTC) Alkylation | Ni(II) complex, (S)- or (R)-NOBIN | chemspider.com |

| β-Fluoro α-Amino Acids | Directing Group | Pd(II)-Catalyzed C-H Fluorination | Picolinoylamine | |

| α,α-Disubstituted α-Amino Acids | Chiral Auxiliary | Diastereoselective Alkylation | Ni(II) complexes with chiral ligands (e.g., benzylproline) |

Application of Multi-Component Reactions (e.g., Ugi-type Reactions)

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a product that incorporates the majority of the atoms from the reactants. rug.nl These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules and chemical libraries from simple precursors. rug.nlwikipedia.org

Among the most prominent MCRs is the Ugi four-component condensation (U-4CC), first reported by Ivar Karl Ugi in 1959. wikipedia.orgillinois.edu The Ugi reaction typically involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org The reaction is known for its mild conditions, often conducted in polar protic solvents like methanol, and its rapid completion, usually within minutes after the addition of the isocyanide component. wikipedia.orgillinois.edu

The mechanism of the Ugi reaction is understood to begin with the formation of an imine from the aldehyde/ketone and the amine. wikipedia.orgorganic-chemistry.org This imine then reacts with the isocyanide and the carboxylic acid in a series of steps, culminating in an irreversible Mumm rearrangement to yield the stable bis-amide product. wikipedia.org This final, irreversible step drives the entire reaction sequence to completion. wikipedia.org

While direct synthesis of this compound using the Ugi reaction as a primary ring-forming step is not typical, its true power lies in its application for creating a diverse library of analogues. By using this compound as the carboxylic acid component, a vast array of structurally varied amides can be synthesized. This strategy is exceptionally valuable in medicinal chemistry for screening purposes to identify new bioactive compounds. illinois.eduorganic-chemistry.org The combination of the Ugi reaction with other transformations, such as intramolecular cyclizations, further expands the structural diversity of the resulting products. rug.nlillinois.edu

The components for a hypothetical Ugi reaction to generate analogues of this compound are outlined below.

| Component | Example Compound | Role in Reaction |

| Carboxylic Acid | This compound | Provides the core scaffold and acyl group. |

| Amine | Benzylamine | Forms the imine and becomes part of the amide backbone. |

| Aldehyde | Isobutyraldehyde | Reacts with the amine to form the initial imine. |

| Isocyanide | tert-Butyl isocyanide | Inserts between the imine and the carboxylate. |

This approach allows for systematic variation at three points on the scaffold (the amine, aldehyde, and isocyanide inputs), enabling the creation of a large library of derivatives for further study.

Sustainable and Scalable Synthetic Pathways for Academic and Industrial Relevance

The development of sustainable and scalable synthetic routes is crucial for the practical application of chemical compounds in both academic research and industrial manufacturing. For a substituted picolinic acid like this compound, this involves designing pathways that utilize readily available starting materials, employ safe and efficient reagents, minimize waste, and allow for large-scale production.

A common industrial strategy for the synthesis of substituted picolinic acids involves the oxidation of a corresponding methylpyridine (picoline). For instance, a plausible scalable route to this compound could be adapted from established methods for similar structures. One such method involves the permanganate oxidation of a methyl group on the pyridine ring to a carboxylic acid. chemicalbook.com A potential synthetic sequence could start from a suitable brominated or chlorinated pyridine precursor, followed by functional group interconversions.

For example, the synthesis of the related compound 6-Bromo-5-methoxypicolinic acid has been reported via the potassium permanganate oxidation of 2-Bromo-3-methoxy-6-methylpyridine, achieving a 75% yield. chemicalbook.com Subsequent amination of the bromo-substituted position would lead to the desired product. Another relevant scalable process is the catalytic reduction of chloro groups using a transition metal catalyst like palladium on carbon (Pd/C) with a hydrogen source. google.com

The principles of Green Chemistry are increasingly being integrated into synthetic design to enhance sustainability. colab.ws This can involve using less hazardous reagents, such as replacing harsh oxidants, or designing processes that occur in environmentally benign solvents like water. researchgate.net For example, a route starting from a renewable material like maltol (B134687) has been developed for the synthesis of 3-hydroxy-4-methoxypicolinic acid, a key component in some modern fungicides. thieme-connect.com Such innovations highlight the move towards more sustainable practices in chemical synthesis.

A potential scalable pathway to the target compound is summarized in the table below, based on analogous and established transformations.

| Step | Transformation | Typical Reagents & Conditions | Reported Yield (Analogous Reactions) | Reference |

| 1 | Oxidation | Starting Material: 2-Methyl-5-methoxy-6-nitropyridine. Reagent: Potassium permanganate (KMnO₄), Water, 80°C. | 75% (for 6-bromo analogue) | chemicalbook.com |

| 2 | Reduction | Starting Material: 6-Nitro-5-methoxypicolinic acid. Reagent: H₂, Palladium on Carbon (Pd/C), Ethanol, Triethylamine. | High yields are typical for nitro group reductions. | google.comrsc.org |

This multi-step synthesis represents a practical and scalable approach. The starting materials are often accessible, and the reactions, such as permanganate oxidation and catalytic hydrogenation, are well-established and utilized in industrial settings. chemicalbook.comgoogle.com The focus on high-yielding steps and the potential for catalytic processes align with the goals of creating efficient and sustainable synthetic pathways.

Advanced Spectroscopic and Structural Elucidation of 6 Amino 5 Methoxypicolinic Acid

Mass Spectrometry in Compound Characterization and Purity Assessment

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the elemental formula of a compound by measuring its mass with exceptional accuracy. For 6-amino-5-methoxypicolinic acid, with a chemical formula of C₇H₈N₂O₃, HRMS provides an exact mass that can be compared to the theoretically calculated mass. This comparison is crucial for verifying the compound's elemental composition. Instruments such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers offer the high resolving power necessary to distinguish between molecules with the same nominal mass but different atomic makeups. rsc.org An exact mass measurement, typically reported to several decimal places with a mass error below 5 ppm, lends high confidence to the assigned molecular formula. rsc.orguni-regensburg.de

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Theoretical Mass (Monoisotopic) | 168.0535 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct Ion (e.g., [M+H]⁺) | C₇H₉N₂O₃⁺ |

| Theoretical Mass of Adduct | 169.0608 u |

Pre-Column Derivatization Methods for Enhanced LC-MS Analysis (e.g., 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate (B1207046) (AQC) Derivatization in UPLC-ESI-MS/MS)

The analysis of small, polar molecules such as this compound by liquid chromatography-mass spectrometry (LC-MS) can be hampered by poor retention on standard reversed-phase columns. lcms.cz To overcome this, pre-column derivatization is employed to modify the analyte's chemical properties, thereby improving its chromatographic behavior and detection sensitivity. lcms.cznih.gov

A prominent derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). lcms.cznih.govwaters.com AQC reacts with the primary amino group on this compound, forming a more hydrophobic and stable derivative. nih.govwaters.com This derivatization offers significant advantages for Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) analysis:

Improved Chromatographic Retention: The addition of the AQC tag increases the molecule's hydrophobicity, leading to enhanced retention and separation on reversed-phase UPLC columns. nih.gov

Enhanced Ionization Efficiency: The AQC-derivatized molecule generally shows a better response in the ESI source, resulting in lower detection limits. nih.gov

Specific Fragmentation: Upon collision-induced dissociation (CID) in the mass spectrometer, the AQC derivative characteristically loses the aminoquinoline moiety, producing a common fragment ion at m/z 171. lcms.czrsc.orgwur.nl This predictable fragmentation is ideal for developing highly sensitive and selective multiple reaction monitoring (MRM) assays for quantification. rsc.orgwur.nl

The derivatization process is typically fast and occurs under mild conditions, making it suitable for high-throughput analysis. nih.govmurdoch.edu.au

Crystallographic Methods for Solid-State Structure Determination

Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms and intermolecular interactions within a crystalline solid.

Single-Crystal X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction (XRD) is the definitive method for elucidating the molecular structure of crystalline materials. creative-biostructure.comfzu.cz By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is generated based on the regular arrangement of atoms in the crystal lattice. fzu.cz Analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the precise positions of non-hydrogen atoms, bond lengths, and bond angles can be determined. creative-biostructure.comfzu.cz

Neutron Diffraction (ND) for Precise Proton Localization in Short Hydrogen Bonds

While XRD is powerful for locating heavier atoms, it is less precise for hydrogen atoms due to their low electron density. researchgate.net Neutron diffraction (ND) overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering length of hydrogen is comparable to that of heavier atoms like carbon, nitrogen, and oxygen. iucr.org

Computational Chemistry and Theoretical Investigations of 6 Amino 5 Methoxypicolinic Acid

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust balance between accuracy and computational cost for studying molecular systems. For a molecule like 6-Amino-5-methoxypicolinic acid, DFT methods, particularly using hybrid functionals like B3LYP, are instrumental in predicting its fundamental characteristics. These calculations form the basis for understanding its geometry, stability, and reactivity.

Geometry Optimization and Conformational Landscape Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For this compound, this process is complicated by the presence of flexible substituent groups: the carboxylic acid, methoxy (B1213986), and amino groups.

Frontier Molecular Orbital (HOMO-LUMO) Energy Profiling

The electronic properties and chemical reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) ring and the amino group.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. The LUMO is likely centered on the pyridine ring and the carboxylic acid group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and electronic transitions. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

DFT calculations provide precise energies for these orbitals. From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated, offering quantitative insights into the molecule's behavior.

Table 1: Key Chemical Reactivity Descriptors Derived from FMO Analysis Note: The following table illustrates the types of parameters derived from HOMO-LUMO analysis. Specific values for this compound would require a dedicated computational study.

| Parameter | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Prediction of Spectroscopic Parameters

A significant strength of DFT is its ability to predict various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of functional groups, such as the C=O stretch of the carboxylic acid, the N-H stretches of the amino group, and the C-O stretch of the methoxy group. Theoretical frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, improving agreement with experimental data.

NMR Chemical Shifts: DFT can accurately predict ¹H and ¹³C NMR chemical shifts. This is invaluable for assigning experimental spectra and confirming the chemical structure. The calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift relative to a standard like tetramethylsilane (B1202638) (TMS).

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum. It calculates the energies of electronic transitions from the ground state to various excited states. The transition with the highest probability corresponds to the λmax in the UV-Vis spectrum, which is typically the HOMO to LUMO transition.

Table 2: Illustrative Spectroscopic Data Prediction Note: This table shows the format for predicted spectroscopic data. Actual values would be generated from a specific TD-DFT or GIAO NMR calculation.

| Parameter | Predicted Value Range (Illustrative) | Associated Functional Group/Transition |

| IR: ν(N-H) stretch | 3300-3500 cm⁻¹ | Amino Group |

| IR: ν(C=O) stretch | 1680-1720 cm⁻¹ | Carboxylic Acid |

| ¹³C NMR: C=O | 165-175 ppm | Carboxylic Carbon |

| ¹³C NMR: C-NH₂ | 140-150 ppm | Aromatic Carbon bonded to Amino |

| UV-Vis: λmax | 280-350 nm | π → π* or n → π* transition |

Solvent Effects on Electronic Properties and Reactivity through Computational Modeling

Chemical reactions and measurements are most often performed in solution. The solvent can significantly influence a molecule's conformation, electronic properties, and reactivity. Computational models are essential to account for these effects.

Continuum Solvation Models and Explicit Solvent Interactions

Two primary approaches are used to model solvent effects:

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between them. This approach is computationally efficient and effective for capturing the bulk effects of a polar solvent on properties like dipole moment and orbital energies. Studies on related picolinic acids show that polar solvents can stabilize charge separation, leading to shifts in NMR signals and altering the HOMO-LUMO energy gap.

Explicit Solvent Models: In this more computationally intensive method, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific, direct interactions like hydrogen bonding between the solute (e.g., the carboxylic acid or amino groups of this compound) and solvent molecules. This method is crucial for understanding reaction mechanisms or phenomena where specific solvent coordination is key.

Quantitative Analysis of Non-Covalent Interactions

Non-covalent interactions, particularly intramolecular hydrogen bonds, play a defining role in the structure and stability of this compound. The pyridine nitrogen, the carboxylic acid group, and the amino group can all act as hydrogen bond donors or acceptors. Theoretical methods can quantify these interactions.

Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze the electron density distribution. NBO analysis can identify donor-acceptor interactions between filled and empty orbitals, providing a measure of their stabilization energy. This would allow for the quantification of the strength of a potential hydrogen bond between the carboxylic OH and the pyridine nitrogen, a feature common in picolinic acid derivatives. Such analyses provide deep insight into why a particular conformer is more stable than others.

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Density Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. amercrystalassn.org This analysis is based on the topology of the electron density, ρ(r), a fundamental quantum mechanical observable. By identifying critical points in the electron density, QTAIM can characterize the nature of chemical bonds—whether they are covalent, ionic, or of an intermediate type.

For this compound, a QTAIM analysis would involve calculating the electron density and its Laplacian, ∇²ρ(r), using density functional theory (DFT) or other ab initio methods. The analysis would focus on the bond critical points (BCPs) for all covalent bonds within the molecule, including those in the pyridine ring, the carboxylic acid group, the amino group, and the methoxy group.

Key parameters typically derived from a QTAIM analysis include:

Electron density at the BCP (ρ(r_bcp)) : Higher values are indicative of a stronger bond.

Laplacian of the electron density at the BCP (∇²ρ(r_bcp)) : A negative value suggests a shared-shell interaction (covalent bond), while a positive value indicates a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction).

Ellipticity (ε) : This measures the deviation of the electron density from cylindrical symmetry around the bond path and can indicate the π-character of a bond.

A theoretical QTAIM analysis of this compound would provide the following insights:

Quantitative characterization of the covalent bonds within the pyridine ring and with its substituents.

Identification and quantification of any intramolecular hydrogen bonds.

Assessment of the electronic effects of the amino and methoxy substituents on the aromatic system.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | ρ(r_bcp) (a.u.) | ∇²ρ(r_bcp) (a.u.) | Nature of Interaction |

| C-C (ring) | Data not available | Data not available | Shared-shell |

| C-N (ring) | Data not available | Data not available | Shared-shell |

| C-COOH | Data not available | Data not available | Shared-shell |

| C-NH₂ | Data not available | Data not available | Shared-shell |

| C-OCH₃ | Data not available | Data not available | Shared-shell |

| O-H···N (intramolecular) | Data not available | Data not available | Closed-shell |

Note: This table is illustrative of the parameters that would be obtained from a QTAIM analysis. Specific values for this compound require dedicated computational studies.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. It partitions the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities) is greater than that of all other pro-molecules. The resulting Hirshfeld surface for a molecule encloses this region.

By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or more distant contacts.

For this compound, a Hirshfeld surface analysis would reveal the dominant forces governing its crystal packing. Given the presence of amino, carboxylic acid, and methoxy groups, strong intermolecular hydrogen bonds (N-H···O, O-H···N, O-H···O) would be expected to play a significant role. Studies on structurally similar amino- and methoxy-substituted pyridine and pyrimidine (B1678525) derivatives confirm that such interactions are key features in their supramolecular structures. iucr.orgresearchgate.netiucr.orgnih.govresearchgate.net

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Predicted Contribution (%) |

| H···H | Data not available |

| O···H / H···O | Data not available |

| N···H / H···N | Data not all available |

| C···H / H···C | Data not available |

| Other | Data not available |

Note: The contributions are dependent on the specific crystal packing of the compound. This table illustrates the expected output of a Hirshfeld surface analysis. Actual data for this compound is not available in the surveyed literature.

Global Reactivity Descriptors (e.g., Chemical Hardness, Chemical Potential, Electrophilicity)

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity and can be approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Hardness indicates the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

For this compound, the presence of both an electron-donating amino group and a methoxy group, along with the electron-withdrawing carboxylic acid and pyridine ring nitrogen, creates a complex electronic profile. DFT calculations would be necessary to determine the HOMO and LUMO energies and subsequently the global reactivity descriptors.

Computational studies on other substituted picolinic acids have shown how different functional groups influence these descriptors. researchgate.netrdd.edu.iq For example, electron-donating groups generally increase the HOMO energy, making the molecule a better nucleophile, while electron-withdrawing groups lower the LUMO energy, enhancing its electrophilicity. Quantum chemical calculations on amino-substituted picolinic acid derivatives have been used to predict their physiological activity based on their electronic structure. nih.gov

Table 3: Global Reactivity Descriptors for this compound (Theoretical)

| Descriptor | Formula | Predicted Value |

| HOMO Energy (E_HOMO) | - | Data not available |

| LUMO Energy (E_LUMO) | - | Data not available |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

Note: This table outlines the global reactivity descriptors that would be calculated for this compound. The values require specific DFT calculations which have not been found in the existing literature for this compound.

Applications and Role in Advanced Chemical Research and Materials Science

Utilization as Heterocyclic Building Blocks in Organic Synthesis

Heterocyclic compounds are fundamental to organic synthesis, forming the backbone of numerous natural products and synthetic molecules. mdpi.com 6-Amino-5-methoxypicolinic acid serves as a prime example of a heterocyclic building block, offering multiple reactive sites for constructing larger, more intricate molecules.

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry and chemical synthesis. The presence of the amino, methoxy (B1213986), and carboxylic acid groups on this compound allows for a variety of chemical transformations to build complex molecular architectures. For instance, the synthesis of methoxypyridine-derived gamma-secretase modulators highlights how substituted pyridines can be elaborated into intricate, multi-ring systems. nih.gov The general strategy involves sequential reactions, such as nucleophilic aromatic substitution, acylation, and cross-coupling reactions, to build upon the pyridine core. mdpi.comnih.gov The carboxylic acid can be converted to an amide, the amino group can be acylated or used in condensation reactions, and the pyridine nitrogen offers a site for coordination or quaternization, making it a versatile synthon for creating diverse chemical libraries. google.comrsc.org

The structural motifs present in this compound are found in many biologically active compounds. Its derivatives are therefore valuable precursors in the synthesis of novel pharmaceuticals. A pertinent example is the use of a structurally related compound, (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, which has been developed for the potential treatment of respiratory disorders like cystic fibrosis. google.com The synthesis of this complex molecule relies on the picolinic acid framework. google.com Similarly, related pyridine derivatives serve as key intermediates in the preparation of kinase inhibitors for therapeutic use. google.com The ability to systematically modify the functional groups of this compound allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. indiamart.com

Contributions to Advanced Materials Science

The unique electronic and structural properties of this compound make it a promising candidate for the development of new functional materials with applications in electronics and porous frameworks.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netnih.gov The properties of MOFs, such as pore size and surface area, are dictated by the choice of the metal and the organic linker. rsc.orgeeer.org this compound is an ideal candidate for an organic linker due to its bifunctional nature. The carboxylic acid group can coordinate with metal centers, while the amino group can either serve as an additional coordination site or be post-synthetically modified to introduce new functionalities within the pores of the framework. This dual functionality allows for the design of MOFs with tailored properties for applications in gas storage, separation, and catalysis.

In the field of renewable energy, perovskite solar cells (PSCs) have shown remarkable potential. nih.gov A significant challenge in PSC technology is the presence of defects in the perovskite crystal lattice, which can reduce efficiency and stability. Recent research has demonstrated that amino acids can be used as additives to passivate these defects. rsc.orgrsc.org For example, amino acids like L-cysteine have been shown to reduce the oxidation of Sn2+ in lead-free perovskite solar cells, improving both performance and stability. kashanu.ac.ir The functional groups in this compound—specifically the amino and carboxylic acid groups—can interact with the perovskite surface, passivating defects and improving the quality of the perovskite film. The general class of picolinic acids has been noted for its potential as building blocks in photovoltaic devices, further underscoring the prospective role of this specific compound. ambeed.com

Methodological Advancements in Analytical Chemistry

The accurate quantification and characterization of complex molecules like this compound and its derivatives are crucial for research and development. Modern analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have become indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offer high sensitivity and selectivity for analyzing amino acids and related compounds in complex mixtures. mdpi.comacs.org For molecules that are difficult to analyze directly, chemical derivatization is often employed. For instance, picolinic acid itself is used as a derivatizing agent to enhance the ionization and detection of other molecules, such as hydroxy-androgens, in LC-MS/MS analysis. nih.govplos.org

Conversely, to analyze amino-containing compounds like this compound, reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used. nih.gov This pre-column derivatization renders the amino acid more suitable for reversed-phase chromatography and significantly improves detection limits, often down to the atomole level. nih.gov These advanced methodologies are critical for pharmacokinetic studies of new drug candidates derived from this scaffold and for quality control in materials science applications.

Interactive Data Table: Analytical Methods for Picolinic Acid and Amino Acid Derivatives

| Analytical Technique | Derivatization Agent | Application | Limit of Quantitation (LOQ) | Reference |

| LC-ESI/MS/MS | Picolinic Acid | Quantification of Hydroxycholesterols in CSF | 0.03 - 0.1 ng/mL | plos.org |

| UHPLC-ESI-MS/MS | None | Quantification of Tryptophan Metabolites | N/A (CV% <15%) | acs.org |

| UPLC-ESI-MS/MS | AQC | Targeted Amino Acid Analysis | 1.02 x 10⁻¹¹ M | nih.gov |

| HPLC-ESI/MS | None | Purity analysis of Picolinic Acid | N/A (Purity > 99.9%) | mdpi.com |

Development of Derivatization Reagents for Targeted Amino Acid Profiling

There is no information available in the public domain regarding the use of this compound for the development of derivatization reagents for targeted amino acid profiling.

Enhancement of Chromatographic Separation Techniques

There is no information available in the public domain regarding the role of this compound in the enhancement of chromatographic separation techniques.

Future Research Directions and Perspectives for 6 Amino 5 Methoxypicolinic Acid

Exploration of Undiscovered Synthetic Pathways and Transformations

While current methods to synthesize 6-Amino-5-methoxypicolinic acid exist, the pursuit of more efficient, scalable, and environmentally friendly synthetic routes remains a significant goal. Future research will likely focus on novel strategies that may include:

Innovative Starting Materials: Exploring alternative and more economical starting materials than those currently employed could significantly impact the accessibility of this compound for broader research and application. For instance, moving away from complex precursors towards more readily available chemicals is a common objective in synthetic chemistry.

Novel Catalytic Systems: The development of new catalysts could enable more direct and selective functionalization of the picolinic acid scaffold. This includes exploring enzymatic catalysis or novel organometallic catalysts to introduce the amino and methoxy (B1213986) groups with high precision.

Flow Chemistry Approaches: Implementing continuous flow synthesis methods could offer advantages in terms of safety, scalability, and reaction control compared to traditional batch processes. This would be particularly beneficial for optimizing reaction conditions and increasing yield.

Pummerer Reaction Modifications: Unique modifications of established reactions, such as the Pummerer reaction, have been successfully applied to the synthesis of related hydroxy- and methoxy-substituted picolinic acids. thieme-connect.comresearchgate.net Further investigation into similar unconventional reaction pathways could lead to breakthroughs in the synthesis of this compound.

Investigation of Novel Coordination Modes and Metal Complexes

The presence of a carboxylic acid, an amino group, and a pyridine (B92270) nitrogen atom makes this compound a versatile ligand for coordinating with metal ions. Picolinic acid and its derivatives are known to act as chelators for various metals. academicjournals.orgacademicjournals.org Future investigations are expected to delve into:

Diverse Metal Ion Coordination: Systematically studying the coordination of this compound with a wide range of metal ions, including transition metals, lanthanides, and actinides, could reveal novel complex structures with interesting magnetic, optical, or catalytic properties.

Formation of Monomeric and Polymeric Complexes: The potential for this molecule to form both simple monomeric complexes and more complex polymeric structures is an area ripe for exploration. academicjournals.org The specific coordination mode will be influenced by factors such as the metal ion's nature, the reaction stoichiometry, and the solvent system used.

Ambidentate Ligand Behavior: Research could focus on understanding how the different donor atoms (N-pyridine, N-amino, O-carboxyl) compete for coordination to a metal center, a property known as ambidentate ligation. academicjournals.org This can lead to the formation of linkage isomers with distinct properties.

Advanced Computational Predictions for Structure-Property Relationships

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules, saving time and resources in the laboratory. For this compound, future computational studies will likely involve:

Density Functional Theory (DFT) Calculations: DFT has been effectively used to study the molecular structures, electronic properties, and spectroscopic characteristics of substituted picolinic acids. academicjournals.orgacademicjournals.org Applying these methods to this compound can provide insights into its reactivity, stability, and potential interactions with other molecules.

Solvent Effects: Investigating the influence of different solvents on the compound's geometry and electronic properties is crucial for understanding its behavior in various chemical environments. academicjournals.org

Predicting Spectroscopic Signatures: Computational models can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can then be compared with experimental results to validate the predicted structures and properties. academicjournals.orgacademicjournals.org

Integration into Multi-Functional Materials and Systems

The unique combination of functional groups in this compound makes it an attractive building block for the creation of new materials with tailored properties. Future research could explore its integration into:

Metal-Organic Frameworks (MOFs): The ability to coordinate with metal ions makes it a potential linker for the construction of MOFs. These materials have applications in gas storage, separation, and catalysis.

Functional Polymers: Incorporating this picolinic acid derivative into polymer chains could impart specific functionalities, such as metal-binding capabilities or altered solubility and thermal properties.

Biologically Active Hybrids: Given that derivatives of picolinic acid are found in molecules with fungicidal activity, there is potential to use this compound as a scaffold to develop new compounds with biological applications. thieme-connect.commdpi.comresearchgate.net

Potential as a Model System for Studying Complex Intermolecular Interactions

The interplay of hydrogen bonding, π-stacking, and other non-covalent interactions governs the self-assembly and crystal packing of molecules. This compound, with its amino, carboxyl, and aromatic pyridine ring, is an excellent candidate for fundamental studies in this area.

Hydrogen Bonding Networks: The amino and carboxylic acid groups can act as both hydrogen bond donors and acceptors, leading to the formation of intricate one-, two-, or three-dimensional hydrogen-bonded networks in the solid state. Studying these networks can provide valuable information about crystal engineering principles.

Short Hydrogen Bonds: Related picolinic acid N-oxides have been shown to form extremely short and strong hydrogen bonds. acs.orgresearchgate.net Investigating the potential for similar interactions in this compound could contribute to a better understanding of this fundamental chemical phenomenon.

Proton Transfer Dynamics: In certain environments, proton transfer between the carboxylic acid and the amino or pyridine nitrogen could occur. researchgate.net Studying these dynamics, both experimentally and computationally, can provide insights into acid-base chemistry at the molecular level.

Q & A

Basic: What are the recommended synthetic routes for 6-Amino-5-methoxypicolinic acid, and how can researchers optimize yield and purity?

Answer:

Synthesis typically involves multi-step functionalization of the pyridine core. A common approach includes:

- Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups at specific positions, followed by amino and methoxy group installation via nucleophilic substitution or protection/deprotection strategies .

- Optimization Tips :

- Use anhydrous conditions and inert atmospheres (e.g., N₂) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to minimize over-functionalization.

- Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to enhance purity .

- Yield Improvement : Adjust stoichiometry of reagents (e.g., excess boronic acid in coupling reactions) and optimize reaction temperature .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight and fragmentation patterns .

- HPLC-PDA : Assesses purity (>95% by area normalization) and detects trace impurities .

- Elemental Analysis : Verifies C, H, N content (±0.4% theoretical values) .

Advanced: How does the substitution pattern (amino and methoxy groups) influence the compound's biological activity compared to other picolinic acid derivatives?

Answer:

- Electronic Effects : The electron-donating methoxy group enhances aromatic ring stability, while the amino group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Comparative Studies :

- 6-(3-Benzyloxyphenyl)picolinic acid (PubChem DTXSID60688424) shows altered solubility and target affinity due to benzyloxy substitution vs. methoxy .

- 5-Bromo-4-hydroxypicolinic acid exhibits stronger metal coordination than non-halogenated analogs, suggesting halogenation impacts chelation .

- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding constants with biomolecules (e.g., enzymes) and compare with structurally related compounds .

Advanced: What strategies can resolve contradictions in data regarding the compound's solubility or reactivity in different solvents?

Answer:

- Systematic Solubility Testing :

- Reactivity Profiling :

- Conduct kinetic studies under controlled conditions (e.g., varying pH, oxidants/reductants) to identify degradation pathways .

- Cross-validate results using multiple techniques (e.g., UV-Vis spectroscopy for reaction monitoring, LC-MS for product identification) .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify experimental variables (e.g., solvent purity, moisture) causing discrepancies .

Safety: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, chemical goggles, and N95 respirator for powder handling .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

- Disposal : Follow EPA guidelines for halogenated organic compounds (incineration via licensed facilities) .

Advanced: How to design experiments to study the metal coordination properties of this compound?

Answer:

- Coordination Chemistry Workflow :

- Titration Experiments : Mix the compound with metal salts (e.g., Cu²⁺, Fe³⁺) in buffered solutions and monitor complex formation via UV-Vis spectroscopy (absorbance shifts) .

- X-ray Crystallography : Co-crystallize the compound with metals to determine binding geometry .

- EPR Spectroscopy : Characterize paramagnetic metal complexes (e.g., Mn²⁺) .

- Competitive Binding Assays : Compare affinity with EDTA or other chelators using fluorescence quenching .

- Computational Modeling : Use DFT calculations to predict binding energies and sites (e.g., Gaussian 09 with B3LYP functional) .

Basic: What are the recommended storage conditions to ensure the compound's stability over time?

Answer:

- Short-Term : Store at –20°C in amber vials to prevent photodegradation .

- Long-Term : Lyophilize and keep under argon at –80°C; confirm stability via periodic HPLC analysis .

- Avoid : Repeated freeze-thaw cycles and exposure to humidity (>30% RH) .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.